2,2-Difluoro-1-(3-nitrophenyl)propan-1-one
Description
2,2-Difluoro-1-(3-nitrophenyl)propan-1-one is a fluorinated aromatic ketone with the molecular formula C₉H₇F₂NO₃. Its structure comprises a propan-1-one backbone substituted with two fluorine atoms at the C2 position and a 3-nitrophenyl group at the C1 position. The nitro group at the meta position on the aromatic ring and the electron-withdrawing fluorine atoms significantly influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2,2-difluoro-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-9(10,11)8(13)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRTZBYTPLJFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and difluoroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2,2-Difluoro-1-(3-aminophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Scientific Research Applications
2,2-Difluoro-1-(3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H7F2NO3 and a molecular weight of 215.16 g/mol. It contains two fluorine atoms and a nitro group attached to a phenyl ring, along with a propanone backbone. The presence of these functional groups gives it unique chemical properties, making it interesting in organic synthesis and medicinal chemistry. Research suggests it has potential biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for pharmacological studies. The unique combination of fluorine and nitro groups enhances its stability and reactivity, potentially contributing to its biological efficacy.
Scientific Research Applications
2,2-Difluoro-1-(3-nitrophenyl)propan-1-one has several applications in scientific research:
- Synthesis of 1,1-diaryl-2,2-difluoroethenes It is used in consecutive cross-coupling reactions with boronic acids in the presence of catalytic amounts of Pd (OAc) 2 and Na 2 CO 3, resulting in the formation of symmetrical di-coupled products in high yields.
- Synthesis of difluoromethylated derivatives It is used to synthesize difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, which have been evaluated for in vitro antibacterial and antifungal activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger.
- Synthesis of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives It is used to create compounds that have shown inhibitory activity against influenza A with an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.
Interaction Studies
Interaction studies of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one focus on its mechanism of action at the molecular level. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms contribute to the compound's stability and reactivity, allowing it to participate in various biochemical pathways. These interactions are crucial for understanding its potential therapeutic applications and biological effects.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Substituent Position and Functional Group Variations
Table 1: Key Structural and Physical Properties of Analogues
Key Observations :
Nitro Group Position: The meta-nitro isomer (target compound) exhibits distinct electronic effects compared to the para-nitro analogue (CAS 1782566-73-7). The para-nitro group enhances resonance stabilization but may reduce solubility due to increased symmetry .
Fluorine Substitution: Difluoro substitution at C2 increases electronegativity, enhancing the ketone’s electrophilicity. This contrasts with non-fluorinated analogues like 1-(3-Iodo-4-nitrophenyl)propan-1-one, where iodine’s polarizability dominates reactivity .
Functional Group Variations: The methylthio group in 2,2-Difluoro-1-(3-methyl-5-(methylthio)phenyl)ethanone (CAS 3002460-35-4) introduces sulfur-based nucleophilicity, which is absent in the target compound .
Biological Activity
2,2-Difluoro-1-(3-nitrophenyl)propan-1-one is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by the presence of a nitro group and two fluorine atoms, which influence its reactivity and interaction with biological systems. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one can be represented as follows:
Key Features:
- Nitro Group: Imparts electrophilic characteristics, making the compound reactive.
- Fluorine Atoms: Enhance stability and influence metabolic pathways.
The biological activity of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one is primarily attributed to its ability to undergo reduction reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to cytotoxic effects. The fluorine atoms also contribute to the compound's bioavailability and stability in biological systems .
Antimicrobial Properties
Research indicates that derivatives of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one exhibit significant antimicrobial activity. A study demonstrated that certain fluorinated compounds showed effective inhibition against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer potential of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one has been explored through various studies. For instance, a series of compounds based on similar structural motifs have shown significant cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells. The mechanism involves the induction of apoptosis in cancer cells through cell cycle arrest at the S phase .
Study 1: Anticancer Efficacy
In a study published in PMC, researchers synthesized several derivatives of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one and evaluated their cytotoxic effects on MDA-MB-231 breast cancer cells. The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as anticancer agents .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of fluorinated compounds derived from 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one. The study reported that these compounds displayed notable antibacterial activity against multiple strains, with detailed MIC values supporting their potential use in treating bacterial infections .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one, a comparison with structurally similar compounds is essential.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one | Moderate | High |
| 2,2-Difluoro-1-(4-nitrophenyl)propan-1-one | Low | Moderate |
| 2,2-Difluoro-1-(3-chlorophenyl)propan-1-one | Moderate | Low |
Q & A
Q. What are the established synthetic routes for 2,2-Difluoro-1-(3-nitrophenyl)propan-1-one?
The compound is typically synthesized via a Claisen-Schmidt condensation reaction. A common method involves reacting 3-nitrobenzaldehyde with 2,2-difluoropropan-1-one (difluoroacetone) in the presence of a base (e.g., NaOH or KOH) under reflux in ethanol or methanol. The reaction is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
Q. How is this compound characterized using spectroscopic techniques?
- ¹H NMR : Identifies aromatic protons from the 3-nitrophenyl group (δ ~7.5–8.5 ppm) and methyl/methylene groups.
- ¹⁹F NMR : Confirms the presence of difluoro groups (δ ~-100 to -120 ppm, split due to coupling).
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 227.1 (C₉H₆F₂NO₃) .
Q. What solvents and reaction conditions optimize yield during synthesis?
Polar aprotic solvents (e.g., DMF) or alcohols (ethanol/methanol) are preferred. Reaction temperatures of 60–80°C and basic conditions (pH 10–12) enhance condensation efficiency. Yields range from 50–70%, depending on purification methods .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
The nitro group’s electron-withdrawing nature disrupts crystal packing, leading to low symmetry or twinned crystals. Slow evaporation from DMSO/ethanol mixtures improves crystal quality. SHELXL is recommended for refining structures due to its robust handling of twinning and high-resolution data .
Q. How do electronic effects of the nitro group influence reactivity in nucleophilic additions?
The nitro group deactivates the ketone via resonance and inductive effects, reducing electrophilicity at the carbonyl carbon. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF₃·Et₂O) for nucleophilic attacks. DFT studies reveal decreased electron density at the carbonyl oxygen (Mulliken charge: ~-0.45 e) .
Q. Are there contradictions in reported synthetic yields or conditions?
Discrepancies exist in solvent choice (ethanol vs. DMF) and base strength (NaOH vs. KOtBu). For example, DMF increases reaction rates but complicates purification, while stronger bases may lead to side reactions like over-fluorination. Optimization studies suggest ethanol with KOH as a balance between yield and practicality .
Q. What computational methods predict the compound’s electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate reactivity. Electrostatic potential maps highlight electron-deficient regions near the nitro group, guiding derivatization strategies .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement, especially with twinned data. Include hydrogen bonding analysis (e.g., C–H···O interactions) to explain packing motifs .
- Safety : Handle with nitrile gloves and fume hoods due to potential nitro compound toxicity. Avoid exposure to reducing agents to prevent explosive byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
